Cas no 573669-93-9 (2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide)

2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
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- 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide
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- インチ: 1S/C17H20F3N5OS/c18-17(19,20)12-7-4-8-13(9-12)22-14(26)10-27-16-24-23-15(25(16)21)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,21H2,(H,22,26)
- InChIKey: MSSXCBSFPHMDPV-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1N(N)C(C2CCCCC2)=NN=1
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0055-25mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-10μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-2μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-20μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-3mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-10mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-50mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-15mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-30mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2715-0055-20mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
573669-93-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 573669-93-9, specifically named as 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This intricate molecular structure has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric elements, including a triazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl moiety, suggests a rich chemical space for biological activity exploration.
In the realm of chemical biology, the triazole core is a well-documented scaffold known for its versatility in drug design. Its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable component in the quest for small-molecule inhibitors. The incorporation of a cyclohexyl group at the 5-position of the triazole ring introduces steric bulk, which can modulate binding affinity and selectivity. This modification is particularly relevant in the context of designing molecules that exhibit improved pharmacokinetic profiles.
The sulfanyl group (–SH) appended to the triazole ring further enhances the compound's potential as a bioactive molecule. Sulfur-containing heterocycles are frequently encountered in natural products and pharmaceuticals, owing to their ability to participate in diverse chemical reactions and interactions with biological targets. The sulfanyl group can act as a pivot point for conformational flexibility, enabling the molecule to adopt multiple binding orientations within a target protein's active site. This adaptability is crucial for achieving high affinity and specificity.
One of the most striking features of this compound is the presence of a trifluoromethylphenylacetamide moiety at the N-terminal position. The trifluoromethyl (–CF₃) group is a well-established pharmacophore that influences both metabolic stability and binding interactions. Its electron-withdrawing nature can enhance binding affinity by increasing lipophilicity and reducing pKa values. Additionally, the phenylacetamide segment provides a hydrogen bond acceptor capability, which is essential for stabilizing interactions with polar residues in biological targets.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates. The structural features of 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide make it an attractive candidate for molecular docking studies aimed at identifying potential binding sites within target proteins. Such studies have revealed that this compound exhibits promising interactions with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the triazole ring typically follows azide-alkyne cycloaddition protocols, which are well-established in synthetic organic chemistry. The subsequent functionalization with the sulfanyl group and trifluoromethylphenylacetamide requires precise control over reaction conditions to avoid unwanted side products.
In vitro studies have begun to elucidate the biological activity of this compound. Initial assays suggest that it exhibits inhibitory effects on certain enzymes associated with cancer cell proliferation. The mechanism of action appears to involve disruption of key signaling pathways that regulate cell growth and survival. These findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention.
The potential applications of this compound extend beyond oncology. Its structural motifs are reminiscent of molecules that have shown efficacy in treating neurological disorders. The interplay between steric hindrance provided by the cyclohexyl group and electronic effects induced by the trifluoromethyl moiety may contribute to its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.
As research progresses, additional derivatives of this compound are being synthesized to explore structure-activity relationships (SAR). By systematically modifying key functional groups, chemists aim to identify analogs with enhanced potency, selectivity, and pharmacokinetic properties. This iterative approach is essential for translating laboratory findings into viable therapeutic options.
The role of computational modeling in guiding synthetic efforts cannot be overstated. Molecular dynamics simulations have been employed to study how this compound interacts with target proteins at an atomic level. These simulations provide insights into binding modes and energetics, which are critical for rational drug design. By integrating experimental data with computational predictions, researchers can refine their strategies for optimizing biological activity.
The environmental impact of developing new pharmaceuticals is also a consideration in modern drug discovery. Efforts are underway to minimize waste and improve atom economy during synthesis. Green chemistry principles are being applied to develop more sustainable methods for producing compounds like 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide, ensuring that future therapeutics are not only effective but also environmentally responsible.
In conclusion,2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide (CAS no 573669-93-9) exemplifies the innovative spirit driving modern chemical biology research. Its complex architecture offers numerous opportunities for developing novel therapeutics across multiple disease areas. As our understanding of its biology expands and synthetic methodologies mature,this compound holds promise as a lead molecule or inspiration for future drug discovery endeavors.
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